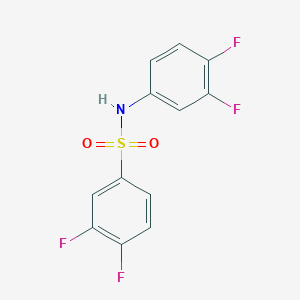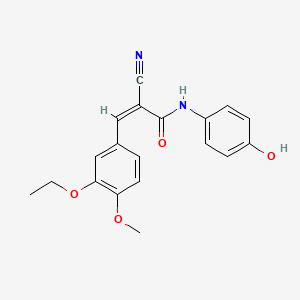
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea, also known as CMPTU, is a chemical compound commonly used in scientific research. It is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. The TRPM8 ion channel is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell survival. CMPTU has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neuropathic pain, and cold hypersensitivity.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea exerts its pharmacological effects by selectively inhibiting the TRPM8 ion channel, which is involved in various physiological processes, including thermoregulation, pain sensation, and cancer cell survival. TRPM8 is a non-selective cation channel that is activated by cold temperature, menthol, and certain chemical compounds. By inhibiting the TRPM8 ion channel, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea can modulate various physiological processes, including pain sensation and cancer cell survival.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to modulate various biochemical and physiological processes, including cancer cell survival, pain sensation, and thermoregulation. In cancer research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuropathic pain research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to alleviate pain by inhibiting the TRPM8 ion channel, which is involved in cold hypersensitivity. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential applications in the treatment of cold hypersensitivity, migraine, and prostate cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has several advantages and limitations for lab experiments. One of the advantages of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea is its potent and selective inhibition of the TRPM8 ion channel, which makes it a useful tool for studying the physiological and pathological functions of TRPM8. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neuropathic pain, and cold hypersensitivity. However, one of the limitations of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea is its potential off-target effects, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea. One potential direction is the development of more potent and selective TRPM8 inhibitors for the treatment of cancer, neuropathic pain, and cold hypersensitivity. Another potential direction is the study of the physiological and pathological functions of TRPM8 in various diseases, including cancer, neuropathic pain, and cold hypersensitivity. In addition, the potential off-target effects of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea should be further investigated to ensure the specificity of its pharmacological effects. Overall, the study of N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea and its target TRPM8 has significant implications for the development of novel therapeutics for various diseases.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea can be synthesized using a multi-step process involving the reaction of 3-chloro-2-methylbenzoyl chloride with 2-aminopyridine, followed by the reaction of the resulting intermediate with thiourea. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuropathic pain research, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has been shown to alleviate pain by inhibiting the TRPM8 ion channel, which is involved in cold hypersensitivity. In addition, N-(3-chloro-2-methylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential applications in the treatment of cold hypersensitivity, migraine, and prostate cancer.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c1-9-10(14)5-4-6-11(9)16-13(18)17-12-7-2-3-8-15-12/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSKNHDZLFWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24806856 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-pyridin-2-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)


![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)